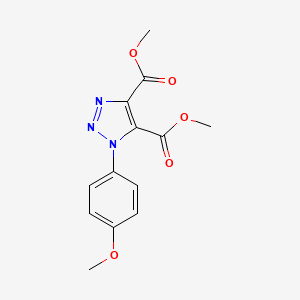

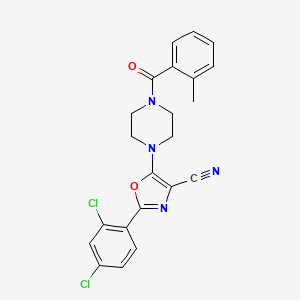

![molecular formula C22H24N4O4S B3009827 2,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 904826-09-1](/img/structure/B3009827.png)

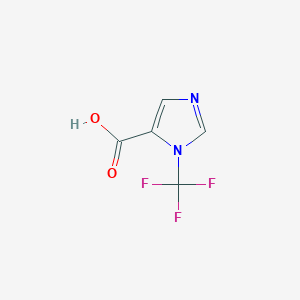

2,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide is a member of the benzenesulfonamide family, which is known for its diverse biological activities. The structure of this compound suggests potential interactions with various biological targets, possibly including enzymes like carbonic anhydrases, which are involved in many physiological processes. The presence of dimethoxy groups and a pyrrolidinylpyridazine moiety within its structure indicates that it may have been designed to optimize interactions with specific biological targets, aiming to enhance its therapeutic potential, particularly in the context of cancer treatment.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves the formation of key intermediates such as substituted benzaldehydes or indenones, followed by reactions with hydrazinobenzenesulfonamide to construct the sulfonamide moiety . The introduction of various substituents, such as methoxy or hydroxy groups, is a common strategy to modulate the compound's properties and enhance its biological activity. The synthesis route is likely to be multi-step, requiring careful control of reaction conditions to achieve the desired selectivity and yield.

Molecular Structure Analysis

The molecular structure of benzenesulfonamides is crucial for their interaction with biological targets. The presence of a 3,4-dimethoxybenzenesulfonyl group has been shown to strongly inhibit certain biological pathways, suggesting that the positioning of methoxy groups on the benzene ring is important for activity . The pyrrolidinylpyridazine moiety could be involved in additional interactions, potentially increasing the specificity and strength of binding to the target.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides, such as solubility, are critical for their pharmacological profile. For instance, poor water solubility can limit the bioavailability of these compounds, necessitating the development of suitable formulations for delivery . The presence of dimethoxy groups can influence the lipophilicity of the compound, which in turn affects its absorption and distribution within the body. The optimization of these properties is essential for the development of a benzenesulfonamide as a therapeutic agent, as it impacts both its efficacy and safety profile.

Applications De Recherche Scientifique

Adenosine Receptor Antagonism : A related compound, 4-(1,3-dialkyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-6-yl)benzenesulfonamide, has been identified as a potent antagonist of the A2B adenosine receptor. These compounds have been evaluated for their binding affinities and selectivity to human adenosine receptors, demonstrating high affinity and selectivity for the A2B receptor, which could have implications in various therapeutic areas (Esteve et al., 2006).

GPR119 Agonism : Another related compound, N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamide, has been discovered as a novel GPR119 agonist. The structural modification of this molecule has led to the development of potent and metabolically stable compounds, which could be relevant in the treatment of metabolic disorders (Yu et al., 2014).

Antimycobacterial Activity : Sulfonamides, including N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Some of these compounds showed promising antimycobacterial activity, suggesting potential applications in tuberculosis treatment (Ghorab et al., 2017).

Photocatalytic Applications : Zinc(II) phthalocyanine with benzenesulfonamide derivative substituents has been synthesized and characterized for its photophysicochemical properties. Such compounds have shown potential in photocatalytic applications, which could be significant in various industrial processes (Öncül et al., 2021).

Cancer Treatment through Photodynamic Therapy : Zinc(II) phthalocyanine substituted with benzenesulfonamide units has been studied for its potential as a photosensitizer in photodynamic therapy, an alternative therapy in cancer treatment. These compounds have shown favorable properties such as good solubility and adequate fluorescence, making them potential candidates for cancer treatment (Öncül et al., 2022).

Mécanisme D'action

Target of Action

It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyridazinone ring, another key component of this compound, is also present in many bioactive compounds .

Mode of Action

The pyrrolidine ring and its derivatives have been reported to have target selectivity . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that the pyrrolidine ring and its derivatives have been reported to have target selectivity . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the stereogenicity of carbons in the pyrrolidine ring, and how the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Propriétés

IUPAC Name |

2,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4S/c1-29-18-8-10-21(20(15-18)30-2)31(27,28)25-17-7-5-6-16(14-17)19-9-11-22(24-23-19)26-12-3-4-13-26/h5-11,14-15,25H,3-4,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRQKWMQNVYDPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

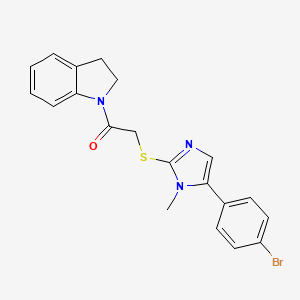

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3009754.png)

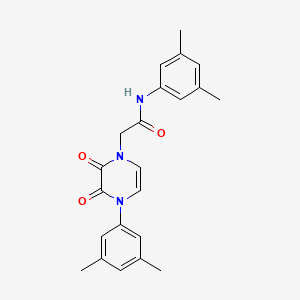

![N'-(5-Chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B3009763.png)

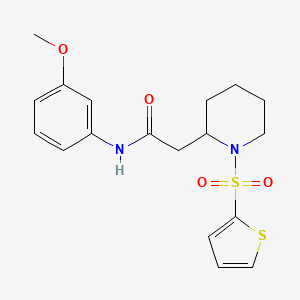

![2-Butyl-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3009765.png)